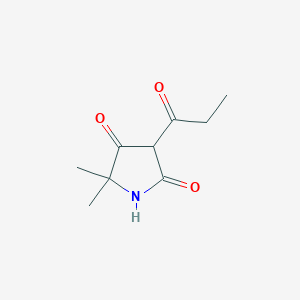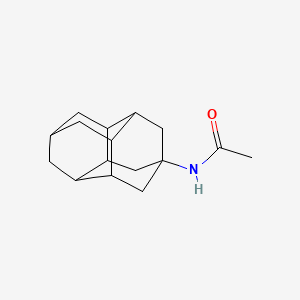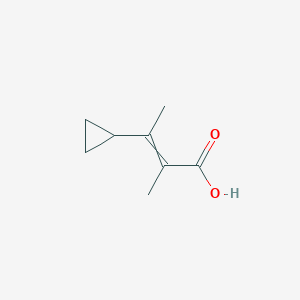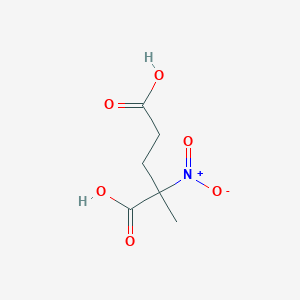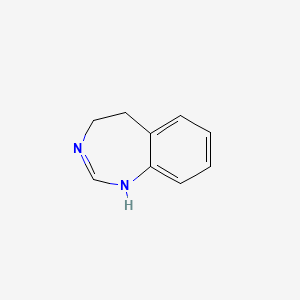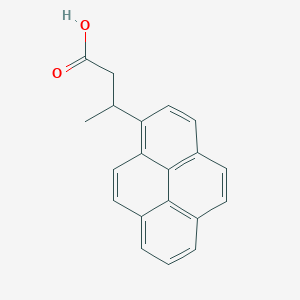
3-(Pyren-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through various methods. One common method involves the reaction of pyrene with butyric acid under specific conditions. The compound can be crystallized from solvents such as benzene, ethanol, or a mixture of ethanol and water . The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, 1-Pyrenebutyric acid is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic group.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with additional functional groups .
Applications De Recherche Scientifique
1-Pyrenebutyric acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Pyrenebutyric acid involves its interaction with various molecular targets. The compound’s large π system allows it to interact with other molecules through π-π stacking and other non-covalent interactions. This property makes it useful in surface functionalization and as a fluorescent probe . The carboxylic group can also participate in hydrogen bonding and other interactions, enhancing its utility in various applications .
Comparaison Avec Des Composés Similaires
Pyrene: A polycyclic aromatic hydrocarbon with similar fluorescence properties.
1-Pyrenemethanol: A derivative of pyrene with a hydroxyl group.
1-Pyreneacetic acid: A derivative with an acetic acid group.
Uniqueness: 1-Pyrenebutyric acid is unique due to its combination of a large π system and a carboxylic group, which provides high fluorescence efficiency and stability. This makes it particularly useful in applications requiring surface functionalization and fluorescence .
Propriétés
Numéro CAS |
63104-39-2 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3-pyren-1-ylbutanoic acid |
InChI |
InChI=1S/C20H16O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-10,12H,11H2,1H3,(H,21,22) |
Clé InChI |
WROXDOWQLYDCHB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



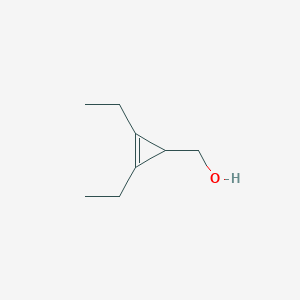

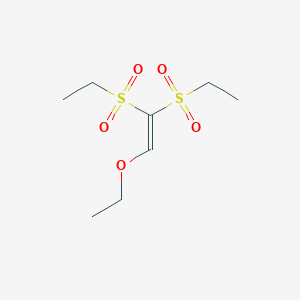
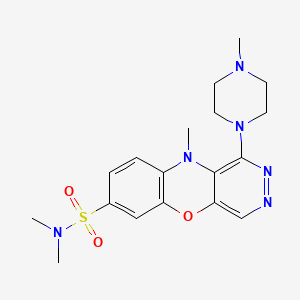
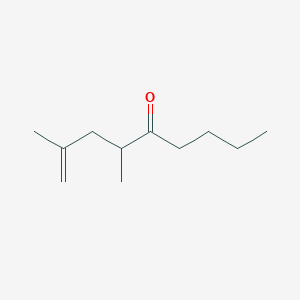
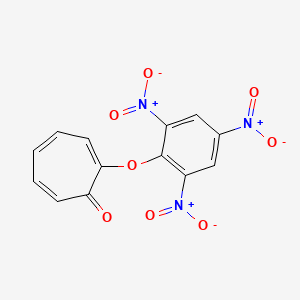
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
